molecular formula C17H18N4O2S3 B381636 ethyl ({4-allyl-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate CAS No. 315695-66-0

ethyl ({4-allyl-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B381636
CAS No.: 315695-66-0
M. Wt: 406.6g/mol
InChI Key: GMVAOABSCANYMQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an allyl group and at position 5 with a (1,3-benzothiazol-2-ylsulfanyl)methyl moiety. The sulfanyl group at position 3 is linked to an ethyl acetate ester.

Properties

IUPAC Name

ethyl 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S3/c1-3-9-21-14(19-20-16(21)24-11-15(22)23-4-2)10-25-17-18-12-7-5-6-8-13(12)26-17/h3,5-8H,1,4,9-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVAOABSCANYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC=C)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl ({4-allyl-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and various biological activities supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2S3, with a molecular weight of approximately 406.55 g/mol . The compound features a triazole ring and a benzothiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazole ring followed by the introduction of the benzothiazole and allyl groups. Specific methodologies may vary, but they often utilize reagents that facilitate selective functionalization at various sites on the molecule .

Antimicrobial Activity

Research has indicated that compounds containing triazole and benzothiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of bacterial and fungal strains. The mechanism often involves interference with cellular processes such as nucleic acid synthesis .

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. This compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. In vitro assays have shown promising results against various cancer cell lines .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example, triazole derivatives are known to inhibit certain cytochrome P450 enzymes, which play critical roles in drug metabolism and steroid biosynthesis .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity. This compound was among those tested and showed significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Activity : In a recent study focusing on cancer therapeutics, derivatives similar to ethyl ({4-allyl...}) were tested against MCF7 breast cancer cells. Results indicated that these compounds induced apoptosis and inhibited cell migration significantly compared to controls .

Summary Table of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialInhibition of S. aureus
AntifungalInhibition of C. albicans
AnticancerInduction of apoptosis in MCF7 cells
Enzyme InhibitionInhibition of cytochrome P450

Comparison with Similar Compounds

Substitution Patterns on the Triazole Core

The triazole ring is a common scaffold in medicinal chemistry. Key structural analogs differ in substituents at positions 3, 4, and 5:

Compound Name Position 4 Substitution Position 5 Substitution Position 3 Substitution Key Differences vs. Target Compound
Target Compound Allyl (1,3-Benzothiazol-2-ylsulfanyl)methyl Ethyl acetate Reference compound
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide Allyl (1H-Benzotriazol-1-yl)methyl N-(4-methylphenyl)acetamide Benzotriazole (N-containing) vs. benzothiazole (S-containing); acetamide vs. ester
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Phenyl 1,3-Benzodioxol-5-yl Acetic acid Benzodioxole (electron-rich) vs. benzothiazole; phenyl vs. allyl; carboxylic acid vs. ester
2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Butan-2-yl Phenyl Acetic acid Aliphatic (butan-2-yl) vs. allyl; phenyl vs. benzothiazole; carboxylic acid vs. ester

Impact of Substitutions :

  • Benzothiazole vs. Benzotriazole/Benzodioxole : Benzothiazole’s sulfur atom enhances π-stacking and metal-binding capabilities compared to benzotriazole (N-rich) or benzodioxole (electron-donating) .
  • Allyl vs.
  • Ester vs. Carboxylic Acid/Acetamide : The ethyl acetate ester improves membrane permeability compared to polar carboxylic acids or amides .

Pharmacological and Physicochemical Properties

Limited biological data are available for the target compound, but inferences can be drawn from analogs:

Compound Class Reported Activities Target Compound’s Potential Advantages
1,2,4-Triazole-thiadiazole hybrids (e.g., ) Antifungal, antitumoral Benzothiazole may enhance kinase inhibition
Benzodioxole-triazoles (e.g., ) Antioxidant, anti-inflammatory Higher metabolic stability due to ester group
Thiadiazole derivatives (e.g., ) Enzyme inhibition (e.g., carbonic anhydrase) Broader solubility profile from allyl/ester

Crystallographic and Structural Insights

  • Triazole Conformation : The target compound’s allyl and benzothiazole groups likely induce a planar triazole ring, as seen in similar structures resolved via SHELX .
  • Intermolecular Interactions : The benzothiazole sulfur may participate in hydrogen bonding or π-π stacking, enhancing crystal packing stability .

Preparation Methods

Synthesis of 4-Allyl-5-[(1,3-Benzothiazol-2-Ylsulfanyl)Methyl]-4H-1,2,4-Triazole-3-Thiol

The preparation begins with the cyclocondensation of thiosemicarbazide derivatives. For instance, 4-allyl-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is synthesized via the reaction of 1,3-benzothiazole-2-thiol with chloromethyl intermediates under alkaline conditions. A typical procedure involves:

  • Alkylation of 1,3-Benzothiazole-2-Thiol : Reacting 1,3-benzothiazole-2-thiol with chloromethyl-4-allyl-1,2,4-triazole in dry acetone using potassium carbonate (K₂CO₃) as a base. The mixture is refluxed for 6–8 hours, yielding the triazole-thiol intermediate.

  • Purification : The crude product is recrystallized from ethanol to achieve >85% purity.

Alkylation with Ethyl Chloroacetate

The triazole-thiol intermediate undergoes alkylation with ethyl chloroacetate in the presence of K₂CO₃:

  • Reaction Conditions : A molar ratio of 1:1.2 (triazole-thiol : ethyl chloroacetate) in dry acetone under reflux for 4–6 hours.

  • Workup : The product is extracted with diethyl ether, washed with water, and recrystallized from acetone.

  • Yield : Conventional methods typically achieve 65–72% yield (Table 1).

Microwave-Assisted Synthesis

Optimized Reaction Parameters

Microwave irradiation significantly accelerates the alkylation step:

  • Procedure : The triazole-thiol (0.01 M), ethyl chloroacetate (0.012 M), and K₂CO₃ (0.005 M) are mixed in a sealed vial and irradiated at 180°C for 4–6 minutes.

  • Advantages : Reduced reaction time (from hours to minutes) and improved yield due to enhanced molecular agitation.

  • Yield : 82–88% (Table 1).

Mechanistic Insights

Microwave energy promotes dipole rotation, facilitating faster nucleophilic attack by the triazole-thiol’s sulfur atom on ethyl chloroacetate. This method minimizes side reactions, such as oxidation or disulfide formation.

Ultrasound-Assisted Synthesis

Sonochemical Activation

Ultrasound irradiation (20–40 kHz) enhances mass transfer and reaction efficiency:

  • Procedure : The triazole-thiol, ethyl chloroacetate, and K₂CO₃ are sonicated in acetone at 25–30°C for 15–20 minutes.

  • Yield : 75–80% (Table 1).

Key Benefits

Cavitation bubbles generated by ultrasound disrupt solvent layers, ensuring rapid mixing and higher interfacial contact between reactants.

Comparative Analysis of Preparation Methods

Table 1: Synthesis of Ethyl ({4-Allyl-5-[(1,3-Benzothiazol-2-Ylsulfanyl)Methyl]-4H-1,2,4-Triazol-3-Yl}Sulfanyl)Acetate

MethodReaction TimeTemperature (°C)Yield (%)Purity (%)
Conventional Reflux4–6 hours80–9065–7285–90
Microwave Irradiation4–6 minutes18082–8892–95
Ultrasound Irradiation15–20 minutes25–3075–8088–92

Key Observations :

  • Microwave Irradiation offers the highest yield and purity due to controlled thermal delivery.

  • Ultrasound provides a moderate yield under ambient conditions, suitable for heat-sensitive substrates.

  • Conventional Methods remain viable for large-scale synthesis despite longer durations.

Characterization and Validation

Spectral Data

  • IR Spectroscopy : Strong absorption at 1740–1745 cm⁻¹ (C=O stretch of acetate), 690–700 cm⁻¹ (C-S bond).

  • ¹H NMR : Signals at δ 2.10–2.44 (triazole-CH₂), δ 4.87 (acetate-OCH₂), and δ 5.10–5.90 (allyl protons).

  • Mass Spectrometry : Molecular ion peak at m/z 414.5 [M+H]⁺, consistent with the molecular formula C₁₈H₁₄N₄O₂S₃ .

Q & A

Basic: How can researchers optimize the synthesis of the 1,2,4-triazole core in ethyl ({4-allyl-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate to improve yield and purity?

Methodological Answer:
The triazole core can be synthesized via cyclization reactions using substituted hydrazines or thioureas. Key steps include:

  • Reagent Selection : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst to promote cyclization, as demonstrated in analogous triazole syntheses .
  • Reaction Monitoring : Employ TLC (chloroform:methanol, 7:3 ratio) to track reaction progress and minimize byproducts .
  • Purification : Recrystallize the crude product from ethanol-DMF mixtures to enhance purity, as seen in related 1,2,4-triazole derivatives .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 eq of nucleophilic agents like hydrazine hydrate) to drive reactions to completion .

Basic: What advanced spectroscopic and crystallographic techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure by growing crystals in ethanol or dioxane, as applied to structurally similar triazole-thiochromenyl derivatives (R-factor: 0.044; data-to-parameter ratio: 13.2) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions, particularly the allyl and benzothiazole groups. Compare shifts with triazole-thioacetamide analogs .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular weight (expected ~308.44 g/mol for C12_{12}H12_{12}N4_4S3_3) .

Advanced: How can computational chemistry methods be integrated into the experimental design to predict reactivity and optimize reaction conditions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for sulfanyl group incorporation .
  • Machine Learning : Train models on existing triazole reaction datasets to predict optimal solvents, temperatures, and catalysts. ICReDD’s workflow combines computation and experimental feedback for rapid optimization .
  • Solvent Screening : Apply COSMO-RS simulations to predict solubility and stability of intermediates, reducing trial-and-error in solvent selection .

Advanced: What strategies are effective in resolving contradictions in biological activity data between this compound and structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzothiazole vs. benzoxazole) and compare bioactivity. For example, replacing the benzothiazole group with furan reduced antitumoral activity in analogous triazoles .
  • Crystallographic Analysis : Compare SCXRD data to identify conformational differences affecting binding. For instance, planarity of the triazole ring influences interactions with fungal enzyme targets .
  • Dose-Response Profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity discrepancies from experimental variability .

Advanced: What methodologies are suitable for studying the ester group's stability under varying conditions?

Methodological Answer:

  • Hydrolytic Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC. Ethyl esters in similar structures showed pH-dependent hydrolysis, with stability peaking at neutral pH .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 5°C/min under nitrogen. Analogous ethyl acetate derivatives decomposed above 150°C .
  • Enzymatic Stability : Test resistance to esterases using liver microsomes, as done for triazole-thiochromenyl esters .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Methodological Answer:

  • Short-Term Storage : -4°C for 1–2 weeks in anhydrous ethanol to prevent hydrolysis .
  • Long-Term Storage : -20°C under argon atmosphere, as demonstrated for benzothiazole-triazole hybrids .
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to avoid ester degradation .

Advanced: How can researchers design experiments to elucidate the mechanism of action in antifungal or antitumoral applications?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cytochrome P450 or fungal lanosterol demethylase, targets of triazole derivatives, using UV-Vis spectroscopy to monitor cofactor depletion .
  • Molecular Docking : Model interactions with β-tubulin (antitumoral) or CYP51 (antifungal) using AutoDock Vina. Adjust the allyl group’s orientation to optimize binding .
  • Metabolic Profiling : Use 14C^{14}\text{C}-labeled compounds to track metabolic pathways in cell cultures, identifying active metabolites .

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